Magnesium dihydrogen phosphate

描述

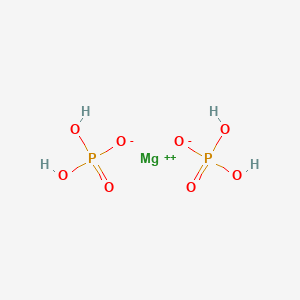

Magnesium dihydrogen phosphate is an inorganic compound with the chemical formula Mg(H₂PO₄)₂. It is commonly found as a white crystalline powder and is known for its solubility in water and acids, but it is insoluble in alcohol. This compound is often used in various industrial and agricultural applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium dihydrogen phosphate can be synthesized by reacting magnesium oxide with phosphoric acid. The reaction is typically carried out by mixing magnesium oxide with phosphoric acid, followed by filtration, concentration, cooling, centrifugation, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by adding an aqueous dispersion of magnesium hydroxide slowly to phosphoric acid until a molar ratio of about 1:2 between magnesium and phosphorus is reached. The temperature is maintained below 60°C during the reaction. After the reaction is complete, about 0.1% hydrogen peroxide is added, and the slurry is dried and milled to obtain the final product .

化学反应分析

Thermal Decomposition

Mg(H₂PO₄)₂ undergoes decomposition at elevated temperatures, producing magnesium pyrophosphate (Mg₂P₂O₇) and water:

Key Findings :

-

Decomposition initiates at ~180°C, with complete conversion above 220°C .

-

The reaction is critical in ceramic and cement industries, where Mg₂P₂O₇ acts as a binding agent .

Table 1: Thermal Decomposition Products

| Temperature Range (°C) | Primary Product | Byproduct | Application |

|---|---|---|---|

| 180–220 | Mg₂P₂O₇ | H₂O | High-strength ceramics |

| >220 | Mg₃(PO₄)₂ (traces) | - | Biomedical coatings |

Hydrolysis in Aqueous Systems

In water, Mg(H₂PO₄)₂ partially hydrolyzes to form phosphoric acid and magnesium hydroxide:

Key Findings :

-

Hydrolysis is pH-dependent, accelerating under alkaline conditions .

-

Struvite (MgNH₄PO₄·6H₂O) forms in ammonium-rich solutions, relevant to wastewater treatment .

Table 2: Hydrolysis Pathways

| Condition | Reaction Pathway | Product |

|---|---|---|

| Neutral pH | Partial dissociation | H₃PO₄, Mg²⁺, HPO₄²⁻ |

| Alkaline (NH₄⁺ present) | Mg²⁺ + NH₄⁺ + PO₄³⁻ → MgNH₄PO₄·6H₂O | Struvite precipitation |

Acid-Base Reactions

Mg(H₂PO₄)₂ reacts with both acids and bases, demonstrating amphoteric behavior:

With Strong Bases (e.g., NaOH):

Application : Phosphate buffer systems in biological media .

With Strong Acids (e.g., HCl):

Application : Controlled release of phosphoric acid in fertilizers .

Electrochemical Behavior

In corrosive environments, Mg(H₂PO₄)₂ participates in redox reactions:

Key Findings :

-

Mg(H₂PO₄)₂ coatings on titanium improve corrosion resistance by 40% in NaCl solutions .

-

Alloying with AZ31 magnesium enhances hydrogen evolution rates during corrosion .

Table 3: Corrosion Parameters in 0.9% NaCl

| Material | Corrosion Current Density (µA/cm²) | Corrosion Rate (mm/year) |

|---|---|---|

| Pure Mg | 12.4 | 0.28 |

| Mg-AZ31 Alloy | 15.8 | 0.36 |

| Mg(H₂PO₄)₂-Coated Ti | 4.2 | 0.09 |

Reactivity in Cementitious Systems

In magnesium phosphate cements (MPCs), Mg(H₂PO₄)₂ reacts with MgO:

Key Findings :

-

Hydration products (e.g., bobierrite, Mg₃(PO₄)₂·8H₂O) achieve compressive strengths >40 MPa within 1 hour .

-

Reaction kinetics are temperature-sensitive, with optimal curing at 20–40°C .

Interaction with Bicarbonates

As a leavening agent, Mg(H₂PO₄)₂ reacts with NaHCO₃:

Application : Retarded CO₂ release in baked goods, improving texture .

科学研究应用

Magnesium dihydrogen phosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium and phosphate ions.

Biology: It is used in the preparation of culture media for microbiological studies.

Medicine: It is used in the formulation of pharmaceuticals, particularly in the treatment of conditions related to magnesium deficiency.

Industry: It is used as a stabilizer in plastics, a flame retardant, and a fertilizer additive to improve soil quality

作用机制

Magnesium dihydrogen phosphate can be compared with other similar compounds such as calcium dihydrogen phosphate and monomagnesium phosphate:

Calcium Dihydrogen Phosphate: Similar to this compound, it is used as a fertilizer and in food additives. it has different solubility properties and is used in different applications.

Monomagnesium Phosphate: This compound is also used as a fertilizer and in food additives, but it has a different chemical structure and properties compared to this compound

相似化合物的比较

- Calcium dihydrogen phosphate (Ca(H₂PO₄)₂)

- Monomagnesium phosphate (MgHPO₄)

- Dimagnesium phosphate (Mg₂P₂O₇)

Magnesium dihydrogen phosphate stands out due to its unique solubility properties and its specific applications in various fields.

生物活性

Magnesium dihydrogen phosphate (MDP), with the chemical formula Mg(H₂PO₄)₂, is an inorganic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its biochemical roles, therapeutic potential, and interactions within biological systems.

MDP appears as a white crystalline powder and is hygroscopic, meaning it can absorb moisture from the environment. It has a molar mass of approximately 290.34 g/mol and a density of 1.56 g/cm³ at 20 °C. MDP is soluble in water and acids but insoluble in alcohol, making it useful in various applications across different industries. The compound can be synthesized through the neutralization reaction of phosphoric acid with magnesium oxide, magnesium hydroxide, or magnesium carbonate:

Upon heating, MDP decomposes into magnesium metaphosphate and water.

Biological Functions

1. Source of Magnesium and Phosphate Ions

MDP serves as a vital source of magnesium and phosphate ions in biological systems. Magnesium is essential for numerous biochemical processes, including:

- ATP Synthesis : Magnesium ions are crucial for the stabilization of ATP, the energy currency of cells.

- Enzyme Activation : Many enzymes require magnesium as a cofactor for their activity.

- Cellular Signaling : Magnesium plays a role in cellular signaling pathways that regulate various physiological functions.

2. Therapeutic Applications

Research indicates that MDP may have therapeutic applications, particularly in conditions such as rheumatoid arthritis due to its potential anti-inflammatory properties. Studies have shown that magnesium phosphate compounds can alleviate symptoms associated with inflammatory diseases .

Interaction with Other Compounds

MDP can influence the bioavailability of other minerals and nutrients by forming complexes with various ions. This property enhances the solubility and absorption of certain nutrients when used in dietary supplements. For example, it has been suggested that MDP may improve the absorption of calcium when co-administered.

Case Studies on Biological Activity

Several studies have explored the biological activity of MDP and its derivatives:

- Study on Cell Viability : In vitro studies using MG-63 osteoblast-like cells demonstrated that MDP enhances cell proliferation and alkaline phosphatase activity, indicating its potential as a biomaterial for bone regeneration .

- Antibacterial Properties : Research has shown that magnesium phosphate cements (MPCs), which include MDP, exhibit antibacterial activity against specific strains such as Streptococcus sanguinis. This property is attributed to the alkaline pH developed during the setting reaction of these cements .

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | Mg(H₂PO₄)₂ | Soluble in water; source of Mg²⁺ and H₂PO₄⁻ ions |

| Monomagnesium Phosphate | Mg(H₂PO₄) | Less acidic; used as a food additive |

| Dimagnesium Phosphate | Mg₂(HPO₄)₂ | Less soluble; often used as a nutritional supplement |

| Magnesium Hydrogen Phosphate | MgHPO₄ | Similar solubility properties; used in fertilizers |

属性

IUPAC Name |

magnesium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFLQYOOQVLGTQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872542 | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13092-66-5 | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA2L7VX59K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。